![molecular formula C19H18ClF3O4 B13869022 3-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13869022.png)
3-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. The compound features a trifluoromethyl group, which is known for its electron-withdrawing properties, and a chloro group, which can participate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid typically involves multiple steps. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)phenol with an appropriate alkylating agent to introduce the methoxy group. This is followed by the reaction with an ethoxypropanoic acid derivative under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines or thiols derivatives.
Aplicaciones Científicas De Investigación
3-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential analgesic properties and its ability to interact with opioid receptors.
Materials Science: Its unique structural features make it a candidate for developing new materials with specific electronic properties.
Biological Studies: The compound’s interactions with various biological targets are explored to understand its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 3-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid involves its interaction with specific molecular targets. In medicinal applications, it may act on opioid receptors, modulating pain perception and providing analgesic effects. The trifluoromethyl and chloro groups play a crucial role in enhancing the compound’s binding affinity and selectivity towards these receptors .
Comparación Con Compuestos Similares
Similar Compounds
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Known for its analgesic properties.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Used in the synthesis of various derivatives.
Uniqueness
3-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid is unique due to its combination of functional groups, which provide distinct electronic and steric properties. This uniqueness makes it a valuable compound for research in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C19H18ClF3O4 |
|---|---|
Peso molecular |
402.8 g/mol |
Nombre IUPAC |
3-[4-[[4-chloro-3-(trifluoromethyl)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid |
InChI |
InChI=1S/C19H18ClF3O4/c1-2-26-17(10-18(24)25)13-4-6-14(7-5-13)27-11-12-3-8-16(20)15(9-12)19(21,22)23/h3-9,17H,2,10-11H2,1H3,(H,24,25) |
Clave InChI |
ZXYOLDQYBPVLSA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


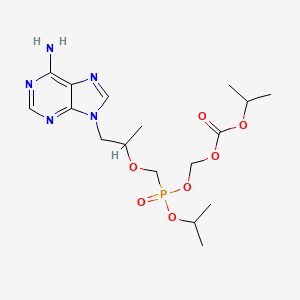
![2-[3-oxo-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13868946.png)
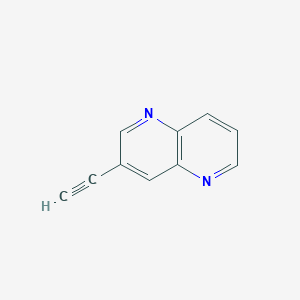

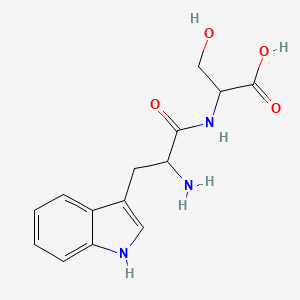
![4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine](/img/structure/B13868970.png)
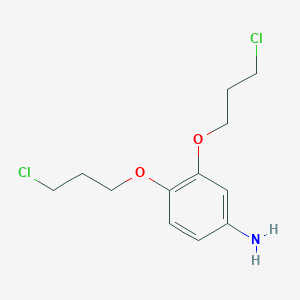
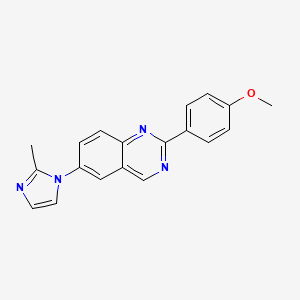
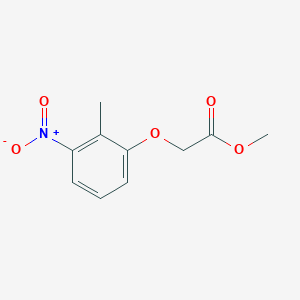
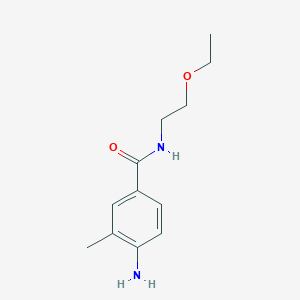
![4-[(4,6-dimethylpyrimidin-2-yl)methylamino]benzoic acid](/img/structure/B13869001.png)

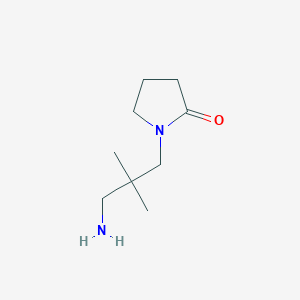
![2-[(3,4-Dichlorophenyl)methyl]-3-methylbutanoic acid](/img/structure/B13869014.png)
